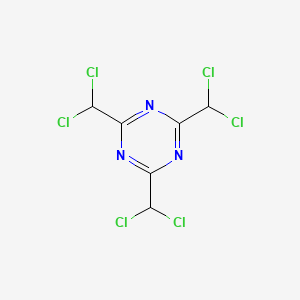
s-Triazine, 2,4,6-tris(dichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine, 2,4,6-tris(dichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic ring compound with three nitrogen atoms replacing three carbon-hydrogen units in the benzene ring structure . This compound is known for its high nitrogen content and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4,6-tris(dichloromethyl)- typically involves the chlorination of s-triazine derivatives. One common method is the liquid-phase chlorination of acetonitrile (CH₃CN), which undergoes a trimerization reaction to yield s-triazine derivatives, including 2,4,6-tris(dichloromethyl)-s-triazine . The reaction conditions often include the presence of a catalyst and controlled chlorination rates to achieve the desired product.
Industrial Production Methods
Industrial production of s-Triazine, 2,4,6-tris(dichloromethyl)- may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
s-Triazine, 2,4,6-tris(dichloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in the reactions of s-Triazine, 2,4,6-tris(dichloromethyl)- include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted triazine derivatives, while oxidation reactions may produce triazine oxides.
科学的研究の応用
s-Triazine, 2,4,6-tris(dichloromethyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of s-Triazine, 2,4,6-tris(dichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and disrupting normal cellular processes . The specific pathways involved depend on the biological context and the target enzyme or receptor.
類似化合物との比較
Similar Compounds
Similar compounds to s-Triazine, 2,4,6-tris(dichloromethyl)- include:
2,4,6-Tris(trichloromethyl)-s-triazine: Another triazine derivative with similar chemical properties.
2,4-Dichloro-6-methoxy-s-triazine: A triazine derivative used in various chemical reactions.
4,4′,4″-s-Triazine-2,4,6-triyl-tribenzoic acid: A triazine derivative with applications in materials science.
Uniqueness
s-Triazine, 2,4,6-tris(dichloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its high chlorine content and symmetrical structure make it valuable for specialized chemical synthesis and industrial applications.
特性
CAS番号 |
5311-21-7 |
|---|---|
分子式 |
C6H3Cl6N3 |
分子量 |
329.8 g/mol |
IUPAC名 |
2,4,6-tris(dichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H3Cl6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H |
InChIキー |
LNRJBPCTMHMOFA-UHFFFAOYSA-N |
正規SMILES |
C1(=NC(=NC(=N1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






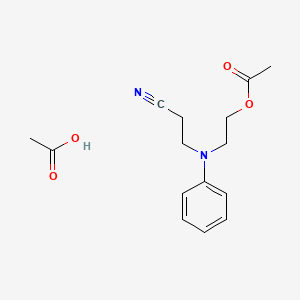
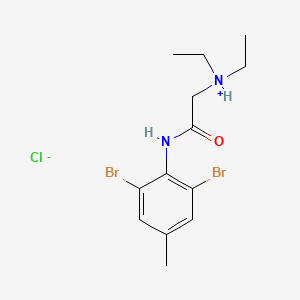

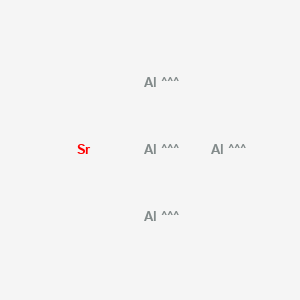
![ethyl-[(3R,5S,8R,10S,13S,17R)-3-[ethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;diiodide](/img/structure/B13754990.png)
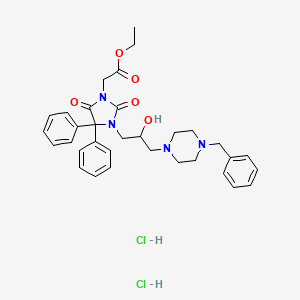

![[4-[(4-chlorophenyl)-[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-(3-methylphenyl)azanium;sulfate](/img/structure/B13755006.png)


